molecular formula C7H3ClFN B1512971 2-Chloro-4-ethynyl-5-fluoropyridine CAS No. 1211539-66-0

2-Chloro-4-ethynyl-5-fluoropyridine

Cat. No.: B1512971
CAS No.: 1211539-66-0
M. Wt: 155.55 g/mol
InChI Key: PQHQPVFHTBRVBG-UHFFFAOYSA-N
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Description

2-Chloro-4-ethynyl-5-fluoropyridine is a chemical compound with the molecular formula C7H3ClFN . It has an average mass of 155.557 Da and a monoisotopic mass of 154.993805 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring has three substituents: a chlorine atom at the 2nd position, an ethynyl group at the 4th position, and a fluorine atom at the 5th position .

Scientific Research Applications

Synthesis and Reactivity

The reactivity of halogenated pyridines, including fluorinated and chlorinated analogs, has been studied extensively. For instance, the reactivity of 2-fluoro- and 2-chloropyridines towards sodium ethoxide demonstrates the influence of substituents on nucleophilic aromatic substitutions. Such reactions are fundamental in constructing complex molecules for pharmaceutical and agrochemical applications. These insights suggest that 2-Chloro-4-ethynyl-5-fluoropyridine could be similarly engaged in nucleophilic substitution reactions, enabling the synthesis of diverse pyridine-containing compounds (Schlosser & Rausis, 2005).

Advanced Material Synthesis

Pyridine derivatives, including those similar to this compound, are pivotal in the synthesis of advanced materials. For example, terpyridine-triarylborane conjugates featuring ethynyl and fluoropyridine units demonstrate unique complexation behaviors and electronic properties suitable for creating materials with specific optical and electronic functionalities. Such materials are valuable in developing new optoelectronic devices, highlighting the potential of this compound in materials science (Lee et al., 2014).

Pharmaceutical Research

The structural manipulation of pyridine cores, akin to this compound, plays a significant role in pharmaceutical research. The creation of novel drug candidates often relies on the functionalization of such pyridines. For example, the development of cognition-enhancing drugs and antibacterial agents frequently involves the strategic incorporation of fluoro- and chloropyridines into the molecular framework, suggesting the utility of this compound in synthesizing new therapeutic agents (Pesti et al., 2000; Matsumoto et al., 1984).

Catalysis and Fluorination Techniques

Pyridine derivatives are also crucial in catalysis, particularly in selective fluorination strategies. The development of catalytic systems for the selective fluorination of chloropyridines to fluoropyridines underscores the role of such molecules in synthesizing fluorinated compounds, which are of significant interest due to their utility in pharmaceuticals and agrochemicals. This research domain suggests applications for this compound in facilitating fluorination reactions (Cochon et al., 2010).

Properties

IUPAC Name

2-chloro-4-ethynyl-5-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFN/c1-2-5-3-7(8)10-4-6(5)9/h1,3-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHQPVFHTBRVBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=NC=C1F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00856529
Record name 2-Chloro-4-ethynyl-5-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211539-66-0
Record name 2-Chloro-4-ethynyl-5-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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